molecular formula C16H14O5 B1210324 2'-O-Methyllicodione

2'-O-Methyllicodione

Cat. No. B1210324
M. Wt: 286.28 g/mol
InChI Key: DMOSJPZKOKLUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-O-methyllicodione is a beta-diketone that is licodione in which the hydroxy group at position 2 of the 2,4-dihyroxyphenyl moiety has been converted into the its methyl ether. It is an aromatic ether, a beta-diketone, a member of phenols, a member of dihydrochalcones and an aromatic ketone. It derives from a licodione. It is a conjugate acid of a 2'-O-methyllicodione(1-).

Scientific Research Applications

Computational Identification of 2'-O-Methylation Sites

Research by Chen et al. (2016) focused on a computational method for identifying 2'-O-methylation sites in RNA sequences. The method, based on support vector machines, demonstrated a high accuracy rate in identifying these sites in human, Mus musculus, and Saccharomyces cerevisiae genomes. This approach offers a cost-effective and efficient alternative to experimental methods for studying 2'-O-methylation in RNA (Chen et al., 2016).

RNA 2'-O-Methylation and Its Biological Implications

A study by Marchand et al. (2016) developed a protocol using Illumina sequencing to map and quantify 2'-O-methylation sites in RNA. This method allows for the detection of subtle changes in 2'-O-methylation profiles, which are significant in understanding RNA's role in various biological processes and pathologies (Marchand et al., 2016).

Advanced Computational Methods in 2'-O-Methylation Research

Tahir et al. (2019) introduced iRNA-PseKNC(2methyl), a convolution neural network-based method for identifying 2'-O-methylation sites. This method excels in accuracy, sensitivity, and specificity, showcasing the potential of advanced computational techniques in RNA methylation research (Tahir et al., 2019).

properties

Product Name

2'-O-Methyllicodione

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione

InChI

InChI=1S/C16H14O5/c1-21-16-8-12(18)6-7-13(16)15(20)9-14(19)10-2-4-11(17)5-3-10/h2-8,17-18H,9H2,1H3

InChI Key

DMOSJPZKOKLUKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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